molecular formula C6H8BrN B1279573 1-(2-Bromoethyl)pyrrole CAS No. 78358-86-8

1-(2-Bromoethyl)pyrrole

Cat. No. B1279573
CAS RN: 78358-86-8
M. Wt: 174.04 g/mol
InChI Key: QBAVHEZVBGASER-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)pyrrole is a compound that can be considered as a derivative of pyrrole with a bromoethyl substituent. Pyrrole is a five-membered heterocyclic compound with an NH group at one position and four carbon atoms making up the rest of the ring. The presence of the bromoethyl group on the pyrrole ring can significantly alter its reactivity and properties, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with bromoethyl substituents, can be achieved through various methods. For instance, pyrroles can react with 1-acyl-2-bromoacetylenes on silica to give di(pyrrol-2-yl)ethenes, which are related to 1-(2-Bromoethyl)pyrrole structures . Another approach involves the multicomponent 1,3-dipolar cycloaddition to synthesize pyrrolo[2,1-a]isoquinoline derivatives, starting from different acetylenic dipolarophiles, which could potentially be adapted to synthesize 1-(2-Bromoethyl)pyrrole derivatives . Furthermore, pyrroles have been cross-coupled with 1-acyl-2-bromoacetylenes on alumina, a process that could be considered an 'inverse Sonogashira coupling' and may be relevant to the synthesis of 1-(2-Bromoethyl)pyrrole .

Molecular Structure Analysis

The molecular structure of 1-(2-Bromoethyl)pyrrole would consist of a pyrrole ring with a 2-bromoethyl group attached to one of the carbon atoms. The structure of pyrrole derivatives is often confirmed using spectroscopic methods such as IR and NMR, as demonstrated in the synthesis of pyrrolo[2,1-a]isoquinoline derivatives . The regioselectivity and the nature of substituents on the pyrrole ring can significantly influence the electronic distribution and, consequently, the chemical behavior of the molecule.

Chemical Reactions Analysis

1-(2-Bromoethyl)pyrrole and related compounds can participate in various chemical reactions. For example, 2-bromo-N-(p-toluenesulfonyl)pyrrole, a derivative of 2-bromopyrrole, has been used as a substrate for Suzuki coupling reactions . This indicates that 1-(2-Bromoethyl)pyrrole could also be employed in cross-coupling reactions due to the presence of the bromine atom, which is a good leaving group. Additionally, pyrrole has been used as a directing group in Pd(II)-catalyzed alkylation and benzylation reactions, suggesting that 1-(2-Bromoethyl)pyrrole could be similarly functionalized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromoethyl)pyrrole would be influenced by both the pyrrole ring and the bromoethyl substituent. The bromine atom would make the compound more reactive in nucleophilic substitution reactions. The stability of pyrrole derivatives can vary; for instance, 2-bromo-N-(p-toluenesulfonyl)pyrrole is stable indefinitely at ambient temperature . The solubility and reactivity of 1-(2-Bromoethyl)pyrrole would depend on the nature of the substituents and the reaction conditions employed in its synthesis and subsequent reactions.

Scientific Research Applications

Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines

Das, Ghosh, and Koenig (2016) demonstrated the use of 1-(2-Bromoethyl)pyrrole in the synthesis of pyrrolo[1,2-a]quinolines and ullazines. These compounds were generated through a light-mediated annulation process, using visible light and blue light irradiation. This innovative method allows for the formation of complex structures at room temperature without the need for metal catalysts (Das, Ghosh, & Koenig, 2016).

End-Quenching of Carbocationic Polymerization

Martínez-Castro, Morgan, and Storey (2009) utilized 1-(2-Bromoethyl)pyrrole in the quasiliving polymerization of isobutylene. This study demonstrated how N-(ω-Haloalkyl)pyrroles can efficiently end-cap polyisobutylene chains, a significant advancement in polymer chemistry (Martínez-Castro, Morgan, & Storey, 2009).

Highly Luminescent Polymers

Zhang and Tieke (2008) researched the synthesis of highly luminescent polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. This research highlighted the potential of such polymers in optoelectronics due to their strong fluorescence and high quantum yield (Zhang & Tieke, 2008).

Ethynylation of Pyrroles

Trofimov et al. (2004) explored the solvent-free ethynylation of pyrroles, including those derived from 1-(2-Bromoethyl)pyrrole, to create functionalized pyrroles. This method represents an environmentally friendly approach to synthesizing valuable chemical compounds (Trofimov et al., 2004).

Synthesis of 1,2,3,5-Tetrasubstituted Pyrrole Derivatives

Demir, Akhmedov, and Sesenoglu (2002) demonstrated the use of 2-(2-Bromoallyl)-1,3-dicarbonyl compounds, including derivatives of 1-(2-Bromoethyl)pyrrole, in the synthesis of tetrasubstituted pyrroles. This method highlights the versatility of pyrrole derivatives in creating diverse chemical structures (Demir, Akhmedov, & Sesenoglu, 2002).

Catalytic Pyrrole Synthesis

Michlik and Kempe (2013) conducted research on sustainable iridium-catalyzed pyrrole synthesis, potentially involving 1-(2-Bromoethyl)pyrrole derivatives. This research is significant for its environmentally friendly approach and its potential applications in materials science (Michlik & Kempe, 2013).

Safety And Hazards

1-(2-Bromoethyl)pyrrole is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . It should be handled with appropriate protective equipment and measures should be taken to prevent the generation of vapor or mist .

Future Directions

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The development of synthetic methods for the generation of diverse pyrrole derivatives continues to attract the interest of chemists .

properties

IUPAC Name

1-(2-bromoethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAVHEZVBGASER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470011
Record name 1-(2-bromoethyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)pyrrole

CAS RN

78358-86-8
Record name 1-(2-bromoethyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
YS Gal, SH Jin - Molecular Crystals and Liquid Crystals, 2013 - Taylor & Francis
A monosubstituted polyacetylene having two aromatic heterocycles (pyridine and pyrrole) was easily prepared via the uncatalyzed polymerization of 2-ethynylpyridine using 1-(2-…
Number of citations: 6 www.tandfonline.com
RA Nadzhafova - Russian journal of organic chemistry, 2002 - Springer
3-Chloropropenyl alkyl ketones or 2-methoxy-3-chloropropyl alkyl ketones in reaction withethylenediamine furnish previously unknown 2-alkyl-1-(2-aminoethyl) pyrroles. Their reaction …
Number of citations: 2 link.springer.com
N Martinez-Castro, DL Morgan, RF Storey - Macromolecules, 2009 - ACS Publications
N-(ω-Haloalkyl)pyrroles (1-(2-chloroethyl)pyrrole, 1-(2-bromoethyl)pyrrole, and 1-(3-bromopropyl)pyrrole) were used to end-quench quasiliving isobutylene (IB) polymerizations initiated …
Number of citations: 29 pubs.acs.org
N Martinez‐Castro, AJD Magenau… - Journal of Polymer …, 2010 - Wiley Online Library
(ω‐Azidoalkyl)pyrrolyl‐terminated polyisobutylene (PIB) was successfully synthesized both by substitution of the terminal halide of 1‐(ω‐haloalkyl)pyrrolyl‐terminated PIB with sodium …
Number of citations: 8 onlinelibrary.wiley.com
SH Kim, SH Jin, KT Lim, JW Park, YS Gal - Dyes and Pigments, 2016 - Elsevier
New ionic conjugated polymers with naphthoyl functional groups, poly[2-ethynyl-N-(1-naphthoyl)-pyridinium chloride)] (PE1NPC) and poly[2-ethynyl-N-(2-naphthoyl)-pyridinium chloride…
Number of citations: 20 www.sciencedirect.com
J Chen, X Li, J Li, J Li, L Huang, T Ren, X Yang… - Materials Science and …, 2018 - Elsevier
A stimuli-responsive polypyrrole (PPy) nanotubes drug carrier system has been designed to deliver anticancer drugs to tumor cells in a targeted and controlled manner. The PPy …
Number of citations: 17 www.sciencedirect.com
S Conte, GG Rodríguez-Calero, SE Burkhardt… - RSC …, 2013 - pubs.rsc.org
The search for new materials for electrical energy storage (EES) is one of the most active research areas today. In terms of materials for electrochemical (super)capacitors, most work …
Number of citations: 37 pubs.rsc.org
AA Alamiery - Biointerface Res. Appl. Chem, 2022 - biointerfaceresearch.com
The corrosion inhibition of mild steel in 1 M hydrochloric acid solution by N'-(2-(2-oxomethylpyrrol-1-yl) ethyl) piperidine (N-OPEP) was studied employing weight loss techniques. The …
Number of citations: 32 biointerfaceresearch.com
S Conte - 2013 - ecommons.cornell.edu
In order to develop next generation cathode materials for electrical energy storage (EES) devices, this study has focused on synthesis and electrochemical characterization of redox-…
Number of citations: 0 ecommons.cornell.edu
AJD Magenau - 2010 - search.proquest.com
The primary objectives of this research were twofold:(1) development of synthetic procedures for combining quasiliving carbocationic polymerization (QLCCP) of isobutylene (IB) and …
Number of citations: 1 search.proquest.com

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